BenchChemオンラインストアへようこそ!

4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione

Medicinal Chemistry Receptor Binding Pharmacophore Design

4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione offers a conformationally constrained tryptamine analog where the sulfone-containing thiazinane ring reduces HBD count to 1 and increases HBA to 3 versus tryptamine. XLogP3 of 1.7 falls within CNS drug-like space, ideal for CNS phenotypic screens. Limited rotatable bonds (3) improve docking confidence. Procure the ≥97% purity grade for SAR expansion, reverse docking, or HTS campaigns. Standard international B2B shipping; not a controlled substance.

Molecular Formula C14H18N2O2S
Molecular Weight 278.37
CAS No. 59801-58-0
Cat. No. B2677858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione
CAS59801-58-0
Molecular FormulaC14H18N2O2S
Molecular Weight278.37
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1CCC2=CNC3=CC=CC=C32
InChIInChI=1S/C14H18N2O2S/c17-19(18)9-7-16(8-10-19)6-5-12-11-15-14-4-2-1-3-13(12)14/h1-4,11,15H,5-10H2
InChIKeyOPGCJTQZZJHDLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione (CAS 59801-58-0) – A Constrained Tryptamine Scaffold for Screening


4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione (CAS 59801-58-0) is a synthetic small molecule that fuses a tryptamine-derived indole pharmacophore with a saturated 1,4-thiazinane-1,1-dioxide ring system [1]. This structural arrangement replaces the flexible primary amine side chain of tryptamine with a conformationally constrained sulfone-containing heterocycle, imparting altered physicochemical properties including a computed XLogP3 of 1.7, topological polar surface area (TPSA) of 61.6 Ų, and an experimentally determined aqueous solubility of 38.2 µg/mL at pH 7.4 [1]. The compound is commercially available as a research chemical and is catalogued within the ChemBridge/Bionet screening library, indicating its utility in drug discovery campaigns .

Why 4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione Cannot Be Replaced by Simpler Tryptamine Analogs


Generic substitution of 4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione with unconstrained tryptamine or simple N-alkylindole derivatives is scientifically unsound because the thiazinane-1,1-dioxide ring fundamentally alters key molecular recognition parameters. The cyclization reduces hydrogen bond donor count from 2 (as in tryptamine) to 1 while increasing acceptor count to 3, and the sulfone group lowers logP relative to comparably sized secondary amines [1]. These changes directly impact target binding profiles, metabolic stability, and solubility—meaning that biological activity observed for this compound cannot be extrapolated from non-constrained analogs . The constrained ring also restricts conformational freedom (3 rotatable bonds), which is a critical consideration for structure-activity relationship (SAR) studies and computational docking campaigns [1].

Quantitative Differentiation Evidence for 4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione vs. Comparators


Reduced Hydrogen Bond Donor Count vs. Tryptamine Alters Target Engagement Profile

The target compound possesses 1 hydrogen bond donor (indole NH) versus 2 for tryptamine (indole NH + primary amine NH2), while offering 3 hydrogen bond acceptors (sulfone oxygens + thiazinane nitrogen) compared to tryptamine's single acceptor [1]. This shift in HBD/HBA profile is significant because many aminergic GPCR binding pockets, including serotonin and dopamine receptors, form critical hydrogen bonds with the primary amine of tryptamine-based ligands—interactions that would be sterically and electronically precluded by the thiazinane dioxide ring system .

Medicinal Chemistry Receptor Binding Pharmacophore Design

Aqueous Solubility Baseline Enables Informed Assay Planning

The target compound has an experimentally determined equilibrium solubility of 38.2 µg/mL at pH 7.4, providing a concrete baseline for buffer selection and DMSO stock concentration planning [1]. This value is notably lower than the freely soluble nature of unsubstituted tryptamine (typically >1 mg/mL at neutral pH), a consequence of the added thiazinane dioxide ring system which increases both molecular weight and polar surface area while reducing ionization potential at physiological pH .

Assay Development Pre-formulation Biophysical Screening

Commercial Purity Specification: MolCore NLT 97% vs. AKSci 95% Enables Lot Selection

Two independent vendors supply this compound with different minimum purity specifications: MolCore guarantees NLT 97% purity, while AKSci specifies 95% minimum purity . This 2% differential is relevant for screening campaigns where high-content assays or biophysical methods (SPR, ITC, DSF) require impurity levels below 3% to avoid artifacts in binding measurements or fluorescence-based readouts [1].

Procurement Quality Control Screening Library Management

Conformational Restriction: 3 Rotatable Bonds vs. Flexible Tryptamine Analogs

The target compound contains only 3 rotatable bonds, all of which reside in the ethyl linker connecting the indole core to the thiazinane ring [1]. By contrast, N,N-dimethyltryptamine and related flexible tryptamines possess 4–5 rotatable bonds, enabling a broader conformational ensemble that can complicate SAR interpretation [2]. This reduced flexibility is a class-level feature of 4-substituted thiazinane-1,1-dioxide derivatives and facilitates more confident computational docking by limiting the number of low-energy conformers [2].

SAR Studies Conformational Analysis Docking

Lipophilicity (XLogP3 = 1.7) Balanced Between BBB Permeability and Aqueous Solubility

With a computed XLogP3 of 1.7, the target compound occupies a lipophilicity range that is distinctly lower than N-alkylated tryptamines (e.g., N,N-dimethyltryptamine, XLogP ~2.3) yet higher than highly polar tryptamine derivatives such as serotonin (XLogP ~0.2) [1]. This intermediate logP value positions the compound within the favorable range for CNS drug candidates (typically logP 1–3), balancing passive membrane permeability with reasonable aqueous solubility [2].

CNS Drug Discovery ADME Prediction Lipophilicity Optimization

Recommended Application Scenarios for 4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione Based on Quantitative Evidence


CNS-Focused Screening Library Enrichment with Constrained Tryptamine Scaffolds

Procure the MolCore NLT 97% purity grade [1] for CNS-targeted high-throughput screening campaigns where the intermediate XLogP3 of 1.7 and single hydrogen bond donor count provide a differentiated pharmacophore compared to conventional tryptamine libraries. The compound's logP falls within the established CNS drug-like space (logP 1–3), making it suitable for blood-brain barrier penetration assessment in phenotypic screens [2].

Structure-Activity Relationship (SAR) Studies Targeting Non-Aminergic Binding Pockets

Use this compound as a core scaffold for SAR expansion when exploring receptor targets where the primary amine of tryptamine is either dispensable or detrimental. The absence of a free amine (HBD count = 1) combined with three hydrogen bond acceptors from the sulfone and thiazinane nitrogen [1] enables interrogation of binding pockets that favor hydrogen bond acceptor-rich ligands, such as certain protease or kinase ATP sites [2].

Pre-formulation and Solubility-Limited Assay Development

Employ the experimentally determined solubility of 38.2 µg/mL at pH 7.4 [1] as a benchmark for developing DMSO co-solvent protocols or formulating the compound for biophysical assays (SPR, ITC, nanoDSF). This value provides a defined upper concentration limit (~137 µM) that must be accounted for in dose-response experimental design, distinguishing it from more soluble unconstrained tryptamines that can achieve millimolar aqueous concentrations.

Computational Docking and Pharmacophore Modeling with Reduced Conformational Sampling

Select this compound for computational target identification or reverse docking campaigns where the limited rotatable bond count (3 bonds) [1] reduces the conformational search space, yielding higher-confidence docking poses compared to flexible tryptamine analogs. The constrained thiazinane ring simplifies ensemble generation and improves the signal-to-noise ratio in pharmacophore-based virtual screening workflows.

Quote Request

Request a Quote for 4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.